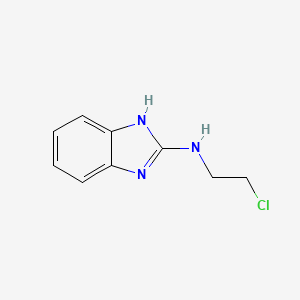

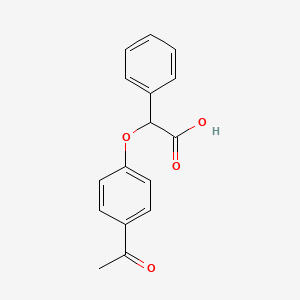

2-溴-4-氟-1-异丙氧基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-4-fluoro-1-isopropoxybenzene is a compound that is not directly mentioned in the provided abstracts. However, the abstracts do discuss various bromo-fluorobenzene derivatives, which are compounds that contain both bromine and fluorine atoms attached to a benzene ring. These derivatives are of significant interest due to their potential applications in pharmaceuticals, organic dyes, electroluminescent materials, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of bromo-fluorobenzene derivatives can be achieved through various methods. For instance, 1-bromo-4-[18F]fluorobenzene can be prepared by nucleophilic aromatic substitution reactions using [18F]fluoride, with symmetrical bis-(4-bromphenyl)iodonium bromide being a particularly effective precursor . Another derivative, 1,4-bis(bromomethyl)-2-fluorobenzene, can be synthesized from p-xylene through a multi-step process involving nitration, reduction, diazotization, and bromination . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene can be synthesized from 3,4-dimethylbenzenamine through diazotization and bromination . These methods highlight the versatility of bromo-fluorobenzene derivatives' synthesis, which often involves halogenation and diazotization steps.

Molecular Structure Analysis

The molecular structure of bromo-fluorobenzene derivatives has been studied using various spectroscopic techniques. For example, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded, and the molecular geometry and vibrational frequencies were calculated using density functional theory (DFT) methods . These studies provide insights into the influence of bromine and fluorine atoms on the geometry and vibrational modes of the benzene ring.

Chemical Reactions Analysis

Bromo-fluorobenzene derivatives participate in a variety of chemical reactions. Hydroxyl radicals can react with 1-bromo-2-fluorobenzene to form radical cations in neutral and acidic solutions . Palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with various nucleophiles have been shown to be effective for synthesizing six-membered heterocycles . Additionally, 1-bromo-2-fluorobenzenes can be used in a two-step synthesis of 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-fluorobenzene derivatives can be deduced from spectroscopic and computational studies. The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, have been explored using time-dependent DFT (TD-DFT) . These properties are crucial for understanding the reactivity and potential applications of these compounds. Thermodynamic properties, such as heat capacities, entropies, and enthalpy changes, have also been calculated, providing further insight into the stability and reactivity of these molecules .

科学研究应用

在锂离子电池中的应用

一项研究探讨了4-溴-2-氟甲氧基苯(一种与2-溴-4-氟-1-异丙氧基苯密切相关的化合物)作为锂离子电池的双功能电解质添加剂的使用。发现该添加剂在高电压下电化学聚合,形成一种聚合物膜,可以防止过充电时电压升高。它还降低了电解液的易燃性,增强了锂离子电池的热稳定性,而不影响其正常循环性能 (Zhang Qian-y, 2014)。

在聚合物化学中

烷氧基苯类化合物,包括类似于2-溴-4-氟-1-异丙氧基苯的化合物,被用于终止TiCl4催化的准活性异丁烯聚合反应。这些烷氧基苯在终止反应中非常有效,包括与简单烷基基团和卤代烷基链的反应。这个过程突显了这类化合物在合成特定聚合物结构中的重要性 (D. Morgan, Nemesio Martínez-Castro, R. Storey, 2010)。

在氟化合物合成中

研究表明,卤代化合物,包括类似于2-溴-4-氟-1-异丙氧基苯的化合物,在氟化合物的合成中至关重要。例如,关于芳香族化合物的电化学氟化研究涉及到类似于1-溴-4-氟苯的化合物,突显了这类结构在生产氟化产品中的重要性 (Hirohide Horio et al., 1996)。

安全和危害

属性

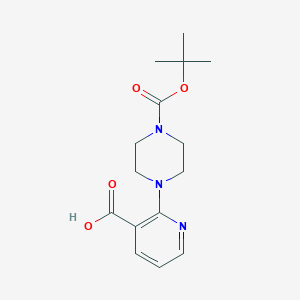

IUPAC Name |

2-bromo-4-fluoro-1-propan-2-yloxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSLIMXPHXLCKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378427 |

Source

|

| Record name | 2-bromo-4-fluoro-1-isopropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-fluoro-1-isopropoxybenzene | |

CAS RN |

202865-79-0 |

Source

|

| Record name | 2-Bromo-4-fluoro-1-(1-methylethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-4-fluoro-1-isopropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile](/img/structure/B1271486.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1271506.png)

![Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate](/img/structure/B1271513.png)

![2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride](/img/structure/B1271515.png)

![({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid](/img/structure/B1271518.png)